molecular formula C₁₈H₁₉ClFN₅OS B560603 Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride CAS No. 1278405-51-8

Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride

Cat. No. B560603
M. Wt: 407.89
InChI Key: UQMQCIABCNUZPU-YDALLXLXSA-N
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Description

Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . These compounds have been designed as potential inhibitors of PDE4 and EZH2 .


Synthesis Analysis

The synthesis of these compounds involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of these compounds includes a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds has been carried out, including hydrogen bonding patterns and molecular arrangement present within the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions lead to the formation of the thienopyrimidine ring, the cyclohexanone moiety, and the fused heterocyclic ring .

Scientific Research Applications

  • Antimicrobial and Antifungal Potential : A study by Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to thieno[2,3-b]pyridines. Some of these newly synthesized compounds demonstrated significant in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Synthesis of Novel Derivatives : Al-Kamali et al. (2014) investigated the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. The synthesized compounds were tested for antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

  • Preparation of Fused Thieno[2,3-c]pyridazines : Another study by El-Dean, Radwan, and Elosealy (2008) focused on the synthesis of new imidazo[3",4":1',2'] pyrimido[4',5':4,5]thieno[2,3-c] pyridazines and other fused thieno[2,3-c]pyridazines (El-Dean, Radwan, & Elosealy, 2008).

  • Heterocyclic Compound Synthesis : Research by Radwan (2000) involved the synthesis and reactions of new heterocyclic compounds containing the thieno[2,3-c] pyridazine moiety, which were subjected to various reactions to produce a range of derivatives (Radwan, 2000).

  • Functionalized Pyrimido[5',4'4,5]thieno[3,2-c]pyridazines Synthesis

    : Aly (2008) described approaches to the synthesis of functionalized pyrimido[5',4':4,5]thieno[3,2-c]pyridazines, demonstrating their activity as antibacterial and antifungal agents (Aly, 2008).

properties

IUPAC Name

2-(3-fluorophenyl)-4-(piperidin-3-ylamino)thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQCIABCNUZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Reactant of Route 2
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Reactant of Route 3
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Reactant of Route 5
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Reactant of Route 6
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride

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